6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a complex organic compound characterized by its imidazo[4,5-b]pyridine core structure with a tert-butyldimethylsilyloxy group attached to the 6th position and a methyl group at the 3rd position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methyl-3H-imidazo[4,5-b]pyridine as the core structure.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Alkylation: The protected intermediate is then subjected to alkylation using an appropriate alkyl halide to introduce the methyl group at the 3rd position.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the protected hydroxyl group, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: TBDMS-Cl, imidazole, triethylamine
Major Products Formed:
Oxidation products include carboxylic acids or ketones.
Reduction products include alcohols.
Substitution products include various silyl ethers and alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biochemical studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
3-Methyl-3H-imidazo[4,5-b]pyridine
6-((tert-Butyldimethylsilyloxy)-3,4-dihydro-2H-pyran
(tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness: The presence of the tert-butyldimethylsilyloxy group in 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine provides enhanced stability and reactivity compared to similar compounds without this protective group.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
tert-butyl-dimethyl-[(3-methylimidazo[4,5-b]pyridin-6-yl)methoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OSi/c1-14(2,3)19(5,6)18-9-11-7-12-13(15-8-11)17(4)10-16-12/h7-8,10H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQGXPOSBWSIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674132 | |
Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-15-8 | |
Record name | 6-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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